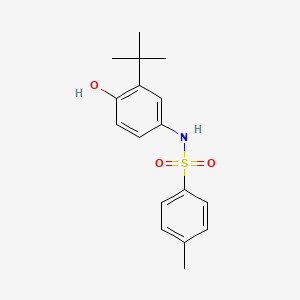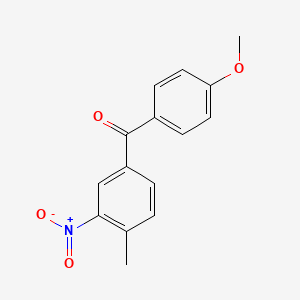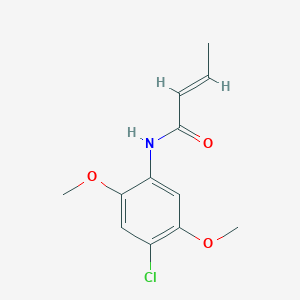![molecular formula C16H17N3OS B5828704 6-methyl-N'-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5828704.png)
6-methyl-N'-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiophene ring, a pyridine ring, and a carbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide with pyridine-2-carbaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2-pyridinol: Shares the pyridine ring but lacks the benzothiophene and carbohydrazide groups.
4-hydroxy-2-quinolones: Contains a quinolone ring system similar to the benzothiophene ring.
Pyrrolidine derivatives: Contains a five-membered ring similar to the benzothiophene ring but lacks the pyridine and carbohydrazide groups.
Uniqueness
6-methyl-N’-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its combination of a benzothiophene ring, a pyridine ring, and a carbohydrazide group
Propiedades
IUPAC Name |
6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-13-14(10-21-15(13)8-11)16(20)19-18-9-12-4-2-3-7-17-12/h2-4,7,9-11H,5-6,8H2,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFMZFGLOKTJN-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC=C2C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5828626.png)
![3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL](/img/structure/B5828629.png)
![2-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B5828634.png)

![N'-(1-phenylethylidene)-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B5828649.png)

![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)

![N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B5828668.png)
![2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione](/img/structure/B5828672.png)

![1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE](/img/structure/B5828692.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5828700.png)

